molecular formula C8H5F3N2 B1398106 2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile CAS No. 1000512-60-6

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Cat. No.: B1398106
CAS No.: 1000512-60-6
M. Wt: 186.13 g/mol
InChI Key: LHDMNKDCBZZRNB-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a versatile nitrile-containing intermediate designed for research and development applications. Its molecular structure, which incorporates both a reactive acetonitrile group and a 3-(trifluoromethyl)pyridin-2-yl moiety, makes it a valuable scaffold in medicinal chemistry and drug discovery. The compound is of particular interest for the synthesis of more complex molecules, especially those targeting receptor antagonism. The trifluoromethylpyridine group is a known pharmacophore in bioactive compounds, notably in the development of high-affinity TRPV1 (vanilloid receptor) antagonists, as demonstrated in related chemical series . The acetonitrile functional group offers a reactive handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or cyclization into various heterocycles, facilitating the exploration of structure-activity relationships . Researchers can utilize this compound as a key precursor in the construction of potential therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5-13-7(6)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDMNKDCBZZRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733973
Record name [3-(Trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000512-60-6
Record name [3-(Trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, making them more effective against various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C8H6F3N
  • Molecular Weight : 189.14 g/mol
  • Structural Features :
    • Pyridine ring with a trifluoromethyl group at position 3.
    • Acetonitrile functional group contributing to its reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with acetonitrile in the presence of specific reagents that facilitate the introduction of the trifluoromethyl group. The detailed synthetic pathway often includes steps such as nucleophilic substitution and Friedel-Crafts reactions, which are common in the preparation of fluorinated compounds.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives containing the trifluoromethyl group can significantly inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship analyses suggest that the position and electronic properties of substituents play crucial roles in determining potency.

CompoundTargetMIC (μg/mL)Notes
This compoundMtb0.922Moderate potency observed
Trifluoromethyl derivativesN. meningitidis64Less potent than ADEP1
Trifluoromethyl analogsChlamydia spp.VariableSome inactive, others show activity

Mechanistic Studies

Mechanistic studies have elucidated that the trifluoromethyl group enhances lipophilicity, which may improve cell membrane permeability and subsequently increase bioavailability. For example, research has indicated that replacing hydrogen atoms with trifluoromethyl groups alters the binding affinity to target proteins involved in bacterial resistance mechanisms.

Case Studies

  • Antimycobacterial Activity : A study evaluated various derivatives of aminoquinazolinones, revealing that those with a trifluoromethyl group displayed significant antimycobacterial activity. The compound's efficacy was assessed using an acute TB infection model in mice, where it was dosed at different concentrations to determine its therapeutic potential .
  • Antichlamydial Activity : Another study focused on synthesizing molecules based on this compound and assessing their activity against Chlamydia. The presence of the trifluoromethyl group was critical for maintaining biological activity, as several analogs without this substituent showed no efficacy .
  • Structure–Activity Relationship Analysis : Research into SAR has shown that modifications to the pyridine ring and acetonitrile moiety can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups at specific positions enhanced potency against certain pathogens, while substitutions at other positions resulted in reduced efficacy .

Scientific Research Applications

Chemistry

2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances its reactivity, making it valuable in creating various chemical derivatives.

Biology

In biological research, this compound is utilized to study biochemical pathways and molecular interactions. Its derivatives have shown potential biological activities, including antifungal and antibacterial effects .

Medicine

The compound is being investigated for its therapeutic properties, particularly as a precursor for developing pharmaceuticals targeting specific biological pathways. For instance, fluopyram, a fungicide derived from this compound, has demonstrated broad-spectrum antifungal activity against crop pathogens.

Data Table: Applications Overview

Application AreaSpecific UseExample CompoundsNotes
ChemistryIntermediate for synthesisFluopyramKey structural motif in agrochemicals
BiologyStudy of biochemical pathwaysVarious derivativesInvestigated for cellular effects
MedicineTherapeutic developmentFluopyramPotential for treating fungal infections

Case Study 1: Antifungal Activity

A study highlighted that fluopyram, synthesized from this compound, exhibited broad-spectrum antifungal activity against various plant pathogens. This underscores the compound's significance in agricultural chemistry and its potential to enhance crop protection strategies.

Case Study 2: Antibacterial Properties

Research has indicated that related compounds demonstrate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that trifluoromethylpyridine derivatives could lead to the development of new antibacterial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues on Pyridine Rings

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS: 157764-10-8) Molecular Formula: C₈H₄ClF₃N₂ Key Differences: Addition of a chlorine atom at the 5-position of the pyridine ring. Impact: The chloro group increases molecular weight (220.58 g/mol) and electron-withdrawing effects, enhancing reactivity in cross-coupling reactions. Predicted density (1.429 g/cm³) and boiling point (245.7°C) are higher than the non-chloro parent compound . Applications: Used in catalytic hydrogenation to synthesize ethylamine derivatives for pharmaceuticals .
  • 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile (CAS: 1000536-10-6) Molecular Formula: C₈H₅F₃N₂ Key Differences: Trifluoromethyl group at the 4-position instead of 3. Similarity score: 0.73 compared to the target compound .

Heterocyclic Variants

  • 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile (CAS: 1219483-61-0)

    • Molecular Formula : C₇H₄F₃N₃
    • Key Differences : Pyrimidine ring replaces pyridine.
    • Impact : Reduced molecular weight (187.12 g/mol) and lower predicted density (1.38 g/cm³) and boiling point (235.7°C). Pyrimidines often exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding capacity .
  • 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile (CAS: 1314907-34-0)

    • Molecular Formula : C₆H₄F₃N₃
    • Key Differences : Pyrazole ring instead of pyridine.
    • Impact : Pyrazole’s aromaticity and nitrogen positioning enhance interactions with metal catalysts or enzyme active sites. Molecular weight: 175.11 g/mol .

Complex Substituted Derivatives

  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(4-methoxyphenyl)acetonitrile (CAS: 338407-10-6)

    • Molecular Formula : C₁₅H₁₁ClF₃N₂O
    • Key Differences : Addition of a 4-methoxyphenyl group to the acetonitrile carbon.
    • Impact : Increased steric bulk and electronic diversity, making it suitable for asymmetric synthesis or as a chiral building block in drug discovery .
  • 2-(4-(Difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridin-2-yl)acetonitrile (CAS: 1361915-58-3)

    • Molecular Formula : C₁₀H₈F₅N₂
    • Key Differences : Difluoromethyl and methyl groups at the 4- and 3-positions, respectively.
    • Impact : Enhanced fluorine content improves metabolic resistance and membrane permeability, relevant for CNS-targeting therapeutics .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Key Applications
2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile C₈H₅F₃N₂ 186.13 -CF₃ (3), -CH₂CN (2) N/A Pharmaceutical intermediates
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile C₈H₄ClF₃N₂ 220.58 -Cl (5), -CF₃ (3), -CH₂CN (2) 245.7 Catalytic hydrogenation
2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile C₇H₄F₃N₃ 187.12 -CF₃ (4), pyrimidine ring 235.7 Agrochemicals
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile C₆H₄F₃N₃ 175.11 Pyrazole ring, -CF₃ (3) N/A Kinase inhibitor precursors

Preparation Methods

Substitution Reaction Using 2,3-Dichloro-5-(trifluoromethyl)pyridine

A well-documented method involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with acetonitrile in the presence of an alkali (such as sodium methoxide or sodium ethoxide) and a catalyst under pressurized, inert atmosphere conditions.

Step Reagents & Conditions Description
1 2,3-dichloro-5-(trifluoromethyl)pyridine, acetonitrile, alkali (NaOMe or NaOEt), catalyst (Pd tetrakis(triphenylphosphine)/nano TiO2) Mix uniformly in specified molar ratios (e.g., 1 mmol substrate : 15 ml acetonitrile : 1.4 mmol alkali : 3.5-4 mg catalyst)
2 Reaction temperature: 110-130 °C; Pressure: ~2.8-2.9 MPa; Atmosphere: Argon React for 10-16 hours under pressurized inert gas to promote substitution
3 Cooling, filtration, concentration Cool the reaction, filter solids, concentrate to recover acetonitrile
4 Extraction with ethyl acetate, concentration Extract product into organic phase, concentrate to isolate solid 2-(3-(trifluoromethyl)pyridin-2-yl)acetonitrile

Catalyst Preparation and Role

The catalyst is prepared by uniformly mixing palladium tetrakis(triphenylphosphine) with nano titanium dioxide in a 1:20 mass ratio, followed by activation at 230 °C for 2.5 hours. This catalyst facilitates the nucleophilic substitution reaction efficiently, yielding high product purity and yield.

Experimental Data and Yields

Example Alkali Used Temperature (°C) Pressure (MPa) Reaction Time (h) Yield (%) Melting Point (°C)
1 Sodium methoxide 130 2.8 16 99.2 33.9 - 34.2
2 Sodium ethoxide 125 2.9 13 97.9 33.9 - 34.2
  • The yields reported are consistently high (above 97%), reflecting the efficiency of the catalytic substitution method.
  • Melting point data (33.9 to 34.2 °C) matches literature values, confirming product identity.

Mechanistic Insights

  • The reaction proceeds via nucleophilic substitution at the 2-position of the pyridine ring, where the chlorine atom is displaced by the acetonitrile moiety.
  • The trifluoromethyl group at the 3-position influences electron density and reactivity, stabilizing the intermediate and facilitating substitution.
  • The catalyst system (Pd/TiO2) enhances reaction rates and selectivity under pressurized inert conditions.

Industrial Production Considerations

  • The described method is scalable due to its one-step nature, straightforward workup, and high yield.
  • Use of pressurized argon atmosphere and recovery of acetonitrile solvent improves safety and cost-efficiency.
  • The catalyst can be reused after activation, contributing to sustainable production practices.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting Material 2,3-dichloro-5-(trifluoromethyl)pyridine Commercially available or synthesized
Solvent Acetonitrile Also reactant
Alkali Base Sodium methoxide or sodium ethoxide Facilitates nucleophilic substitution
Catalyst Pd tetrakis(triphenylphosphine)/nano TiO2 Prepared by activation at 230 °C
Temperature 110-130 °C Optimized for reaction rate and yield
Pressure 2.8-2.9 MPa (argon) Maintains inert atmosphere and enhances reaction
Reaction Time 10-16 hours Dependent on temperature and catalyst loading
Yield 97.5-99.2% High purity product obtained
Product Purification Filtration, solvent recovery, ethyl acetate extraction Standard organic workup

Q & A

Q. Key Factors Affecting Yield

FactorOptimal ConditionImpact
CatalystPd(OAc)₂ or CuIReduces side reactions (e.g., dehalogenation)
SolventDMF or THFPolar aprotic solvents enhance nucleophilicity
Temperature80–100°CHigher temperatures accelerate kinetics but may degrade sensitive intermediates

How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Q. Basic Characterization Workflow

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyridine ring substitution pattern and acetonitrile linkage. For example, the trifluoromethyl group shows a singlet at ~δ 120 ppm in ¹⁹F NMR .
  • HRMS : Validates molecular formula (C₈H₅F₃N₂, m/z 186.134) and detects impurities like regioisomers .
  • X-ray Crystallography : Resolves ambiguities in steric hindrance or π-stacking interactions in solid-state structures .

Q. Advanced Techniques

  • DSC/TGA : Assess thermal stability (decomposition onset ~245°C predicted) .
  • HPLC-PDA : Quantifies trace impurities (e.g., unreacted pyridine precursors) .

How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?

Advanced Research Application
Density Functional Theory (DFT) studies model:

  • Electrophilic Reactivity : The electron-deficient pyridine ring directs nucleophilic attacks to the 2-position .
  • Frontier Molecular Orbitals (FMOs) : LUMO energy (~-1.8 eV) indicates susceptibility to nucleophilic addition, aligning with experimental Knoevenagel reactivity .

Case Study : DFT-optimized geometries explain regioselectivity in reactions with arylidenemalononitriles, where the trifluoromethyl group stabilizes transition states via inductive effects .

What strategies optimize the reduction of this nitrile to primary amines without side reactions?

Q. Advanced Methodological Considerations

  • Catalytic Hydrogenation : Use of Ra-Ni or Pd/C under H₂ (1–3 atm) achieves selective reduction to 2-(3-(trifluoromethyl)pyridin-2-yl)ethylamine. Side reactions (e.g., pyridine ring hydrogenation) are minimized at 25–40°C .
  • Borane-Based Reduction : BH₃·THF selectively reduces the nitrile to amine intermediates, avoiding competing hydrolysis .

Data Contradiction : While traditional LiAlH₄ gives high yields (>90%), it may degrade acid-sensitive pyridine rings, favoring milder borane protocols .

How is this compound utilized in synthesizing bioactive heterocycles?

Q. Application in Medicinal Chemistry

  • Anticancer Agents : Condensation with aldehydes forms acrylonitrile derivatives (e.g., (Z)-3-aryl-2-(pyridyl)acrylonitriles), showing IC₅₀ values <10 µM against leukemia cell lines in MTT assays .
  • Agrochemical Intermediates : Serves as a precursor to fluopyram, a fungicide, via reductive amination and acylation .

Q. Example Reaction Pathway

Knoevenagel Condensation :
2-(3-(CF₃)pyridin-2-yl)acetonitrile+Aryl aldehydebase(Z)-acrylonitrile derivative\text{2-(3-(CF₃)pyridin-2-yl)acetonitrile} + \text{Aryl aldehyde} \xrightarrow{\text{base}} \text{(Z)-acrylonitrile derivative} .

Cyclization : Acid-mediated cyclization yields imidazo[4,5-b]pyridines with herbicidal activity .

How do structural modifications (e.g., substituent placement) affect biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

ModificationBiological Impact
Trifluoromethyl at 3-position Enhances metabolic stability and lipophilicity (LogP ~2.1)
Nitrile → Amine Reduction Increases solubility (cLogP reduced by ~1.2) but may reduce cell membrane permeability
Pyridine Ring Fluorination Improves target binding affinity (e.g., JAK2 inhibition in itacitinib derivatives)

Contradictory Data : While 3-CF₃ groups generally enhance activity, steric bulk can reduce potency in kinase inhibitors, necessitating balancing steric and electronic effects .

What are the challenges in scaling up synthesis, and how are they addressed?

Q. Advanced Process Chemistry

  • Purification : Chromatography is impractical at scale; recrystallization from ethanol/water mixtures achieves >98% purity .
  • Byproduct Management : Unreacted 2-chloropyridine precursors are removed via acid-base extraction .

Case Study : Pilot-scale fluopyram synthesis reported 72% yield vs. 85% in lab-scale, attributed to slower heat dissipation during nitrile reduction .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile
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2-(3-(Trifluoromethyl)pyridin-2-yl)acetonitrile

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